2-(2-Bromoethyl)-5-nitropyridine
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Overview
Description
2-(2-Bromoethyl)-5-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethyl group at the second position and a nitro group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-nitropyridine typically involves the bromination of 2-ethyl-5-nitropyridine. One common method includes the reaction of 2-ethyl-5-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may include steps for the purification and isolation of the final compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 2-(2-Aminoethyl)-5-nitropyridine.
Oxidation: Formation of 2-(2-Carboxyethyl)-5-nitropyridine.
Scientific Research Applications
2-(2-Bromoethyl)-5-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5-nitropyridine involves its interaction with biological molecules through its bromine and nitro functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)-5-nitropyridine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromoethyl)-4-nitropyridine: Similar structure but with the nitro group at the fourth position.
2-(2-Bromoethyl)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(2-Bromoethyl)-5-nitropyridine is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(2-bromoethyl)-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQSCTUBHXGNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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